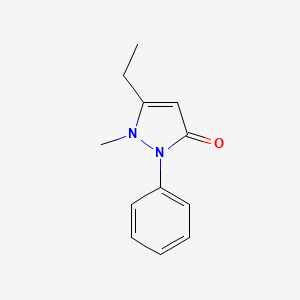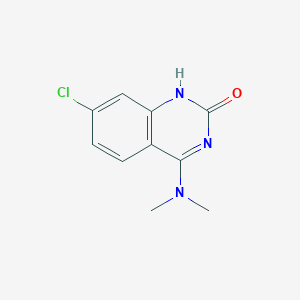
2-Chloro-5-chloromethylpyridine 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-(chloromethyl)pyridine 1-oxide is a chemical compound with the molecular formula C6H5Cl2NO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-(chloromethyl)pyridine 1-oxide typically involves the chlorination of 2-chloro-5-methylpyridine. One method includes adding an organic solvent, an acid buffering agent solution, and an initiator into 3-methylpyridine. The pH value of the solution is adjusted to a range of 4-5, and nitrogen is introduced.
Industrial Production Methods
In industrial settings, the production of 2-chloro-5-(chloromethyl)pyridine 1-oxide involves a multi-step process. This includes the conversion of 2-chloropyridine-5-carboxylic acid with thionyl chloride into the corresponding acid chloride, which is then esterified with ethanol. The ester is reduced with sodium borohydride to give the hydroxymethyl compound, and the hydroxyl group is substituted by chlorine using thionyl chloride .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(chloromethyl)pyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert it into other functional groups.
Substitution: The chlorine atoms can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include thionyl chloride, sodium borohydride, and various organic solvents. The reactions typically occur under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the substitution of chlorine atoms can lead to the formation of various derivatives with different functional groups .
Scientific Research Applications
2-Chloro-5-(chloromethyl)pyridine 1-oxide has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including antitumor properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-5-(chloromethyl)pyridine 1-oxide involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the derivatives formed from the compound .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-methylpyridine: Used as a pesticide intermediate.
2-Chloro-5-(trifluoromethyl)pyridine: Known for its unique chemical properties.
2-Chloro-4-methylpyridine: Another derivative with distinct applications.
Uniqueness
2-Chloro-5-(chloromethyl)pyridine 1-oxide is unique due to its specific chemical structure, which allows it to undergo various reactions and form a wide range of derivatives. Its applications in pharmaceuticals and agrochemicals further highlight its versatility and importance in scientific research .
Properties
CAS No. |
70258-19-4 |
|---|---|
Molecular Formula |
C6H5Cl2NO |
Molecular Weight |
178.01 g/mol |
IUPAC Name |
2-chloro-5-(chloromethyl)-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C6H5Cl2NO/c7-3-5-1-2-6(8)9(10)4-5/h1-2,4H,3H2 |
InChI Key |
RPCLPGKRXFYJKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=[N+](C=C1CCl)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


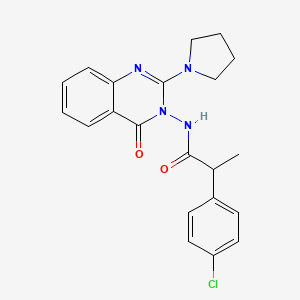

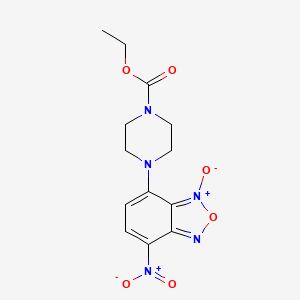
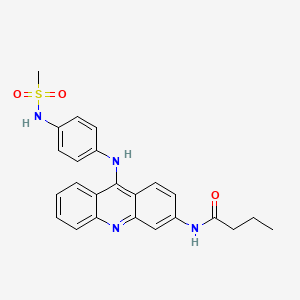

![8-Amino-3-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione](/img/structure/B13945285.png)
![5-Ethyl 2-methyl 4-isopropyl-3-methyl-6H-thieno[2,3-b]pyrrole-2,5-dicarboxylate](/img/structure/B13945292.png)
![1H-Pyrimido[4,5-f][1,2,4]triazepine](/img/structure/B13945293.png)
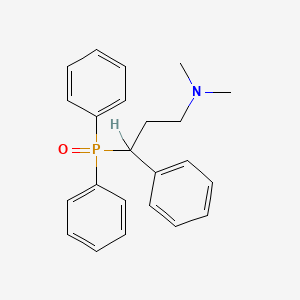
![7-Methylbenzo[d][1,3]dioxol-4-amine](/img/structure/B13945302.png)

